molecular formula C7H10ClNO3S B1378756 (4-Cyanooxan-4-yl)methanesulfonyl chloride CAS No. 1461714-83-9

(4-Cyanooxan-4-yl)methanesulfonyl chloride

Cat. No.: B1378756
CAS No.: 1461714-83-9
M. Wt: 223.68 g/mol
InChI Key: XJVUCKURRXVYJL-UHFFFAOYSA-N
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Description

(4-Cyanooxan-4-yl)methanesulfonyl chloride is a specialized sulfonyl chloride reagent designed for the sulfonylation of nucleophiles, particularly in the synthesis of complex molecules and chemical probes. Its core structure features a tetrahydropyran (oxane) ring with a cyano group at the 4-position, which confers significant polarity and influences the compound's solubility and reactivity profile. This reagent is primarily valued in medicinal chemistry and chemical biology for its role as a versatile synthetic intermediate. It is commonly employed to incorporate the (4-cyano-THP) moiety into target structures, potentially enhancing their physicochemical properties or serving as a handle for further functionalization. Researchers utilize this sulfonyl chloride for the development of sulfonamide-based compound libraries, as sulfonamides are a privileged scaffold in drug discovery, known to interact with a wide range of biological targets such as enzymes and receptors. The mechanism of action involves the highly electrophilic sulfur center within the sulfonyl chloride group, which readily undergoes nucleophilic attack by amines, alcohols, or other nucleophiles, resulting in the formation of sulfonamides, sulfonate esters, or other sulfonyl-derived adducts. This reactivity is central to its application in activity-based protein profiling (ABPP) and the creation of covalent inhibitors or affinity probes for proteomics studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-cyanooxan-4-yl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3S/c8-13(10,11)6-7(5-9)1-3-12-4-2-7/h1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVUCKURRXVYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CS(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[1]

Chemical Identity & Core Properties[2][3][4][5][6][7][8][9]

This compound features a tetrahydropyran (oxane) ring with a gem-disubstituted carbon at the 4-position, bearing both a nitrile group and a methanesulfonyl chloride moiety. This "gem-disubstituted" architecture is critical in medicinal chemistry for the Thorpe-Ingold effect , which pre-organizes the molecule to favor cyclization and receptor binding.

PropertyData
CAS Registry Number 1461714-83-9
IUPAC Name (4-Cyanotetrahydro-2H-pyran-4-yl)methanesulfonyl chloride
Synonyms This compound; 4-(Chlorosulfonylmethyl)tetrahydro-2H-pyran-4-carbonitrile
Molecular Formula C₇H₁₀ClNO₃S
Molecular Weight 223.68 g/mol
Appearance White to off-white solid
Melting Point 160–162 °C (Literature value for related derivatives, specific batch varies)
SMILES O=S(CC1(C#N)CCOCC1)(Cl)=O
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols.

Synthesis & Manufacturing Logic

The synthesis of this compound addresses the challenge of introducing a sulfonyl chloride group onto a sterically hindered, functionalized quaternary carbon. The most robust route, validated in the synthesis of spirocyclic sultams, proceeds via the corresponding alcohol and mesylate intermediates.

Retrosynthetic Analysis

The target sulfonyl chloride is derived from the mesylate of (4-cyano-4-hydroxymethyl)tetrahydropyran. Direct chlorosulfonation is not feasible due to the sensitivity of the nitrile and the ether linkage. Instead, a nucleophilic displacement strategy is employed.

Step-by-Step Synthesis Protocol
Stage 1: Precursor Preparation (Alcohol Synthesis)
  • Starting Material: Tetrahydropyran-4-carboxylic acid alkyl ester (or cyanoacetate derivative).

  • Transformation: Alkylation with dibromoethyl ether (to form the pyran ring if starting from acyclic) or functionalization of the pyran ring.

  • Key Intermediate: 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile .

    • Mechanism:[1][2][3] Reduction of the corresponding cyano-ester using NaBH₄ in DME/MeOH. This selective reduction preserves the nitrile group while converting the ester to the primary alcohol.

Stage 2: Activation (Mesylation)
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

  • Protocol:

    • Dissolve 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile in dry DCM.

    • Cool to 0°C. Add Et₃N (1.5 equiv).

    • Add MsCl (1.2 equiv) dropwise.

    • Stir until TLC indicates consumption of alcohol.

    • Output: (4-Cyanotetrahydro-2H-pyran-4-yl)methyl methanesulfonate .

    • Why this matters: The hydroxyl group is a poor leaving group; converting it to a mesylate creates an active electrophile for sulfur displacement.

Stage 3: Sulfur Introduction & Oxidation (The Core Transformation)
  • Reagents: Potassium Thioacetate (KSAc), followed by Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS)/HCl.

  • Protocol:

    • Displacement: React the mesylate with Potassium Thioacetate in DMF at 60-80°C. This yields the thioacetate intermediate.

    • Oxidative Chlorination: Dissolve the thioacetate in a mixture of DCM and water (or Acetic Acid). Cool to <10°C.[4]

    • Bubble Cl₂ gas or add NCS/HCl. The oxidative cleavage of the C-S bond converts the thioacetate directly to the sulfonyl chloride.

    • Critical Control Point: Temperature must be kept low to prevent hydrolysis of the forming sulfonyl chloride to the sulfonic acid.

Visual Synthesis Workflow

SynthesisStartTetrahydropyran-4-cyanoesterAlcohol4-(Hydroxymethyl)-4-cyanopyran(Alcohol)Start->AlcoholNaBH4, DME/MeOH(Selective Reduction)Mesylate(4-Cyano-4-pyran)methylmethanesulfonateAlcohol->MesylateMsCl, Et3N, DCM0°CThioThioacetateIntermediateMesylate->ThioKSAc, DMFDisplacementTarget(4-Cyanooxan-4-yl)methanesulfonyl chloride(CAS 1461714-83-9)Thio->TargetCl2, H2OOxidative Chlorination

Caption: Step-wise synthesis pathway from the cyanoester precursor to the target sulfonyl chloride via mesylate and thioacetate intermediates.

Reactivity & Applications in Drug Discovery

This compound is a specialized "staple" for creating spirocyclic sultams . The combination of the nitrile and sulfonyl chloride groups allows for a cascade reaction sequence that builds a constrained ring system.

Primary Application: Spirocyclic Sultam Synthesis

Sultams (cyclic sulfonamides) are bioisosteres of lactams and are resistant to enzymatic hydrolysis. The this compound is a direct precursor to spiro[piperidine-4,4'-pyran] sultams .

Mechanism:

  • Fluorination: The sulfonyl chloride is often converted to the sulfonyl fluoride (using KHF₂ or ZnF₂) to improve stability and tune reactivity.

  • Reductive Cyclization: The nitrile group is reduced (e.g., using Raney Nickel/H₂ or Borane) to a primary amine.

  • Intramolecular Capture: The newly formed amine attacks the sulfonyl group (chloride or fluoride), closing the ring to form the spiro-sultam.

Why use this scaffold?
  • Conformational Restriction: The spiro-fusion locks the orientation of the sulfonamide, reducing the entropic penalty upon binding to a protein target (e.g., JAK kinases, ion channels).

  • Solubility: The tetrahydropyran oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of the final drug candidate compared to a carbocyclic spiro-system.

Application Logic Tree

Applicationscluster_0Pathway A: Sulfonamide Formationcluster_1Pathway B: Spirocyclic Sultam Synthesis (Major)Target(4-Cyanooxan-4-yl)methanesulfonyl chlorideSulfonamideLinear SulfonamideScaffoldTarget->SulfonamideCouplingFluorideSulfonyl FluorideIntermediateTarget->FluorideKHF2 / ZnF2AmineExternal Amine(R-NH2)ReductionNitrile Reduction(-CN -> -CH2NH2)Fluoride->ReductionH2 / CatalystCyclizationIntramolecularCyclizationReduction->CyclizationSpontaneousSultamSpiro-SultamScaffoldCyclization->Sultam

Caption: Decision tree illustrating the divergence between standard sulfonamide coupling and the high-value spirocyclic sultam synthesis.

Handling, Stability & Safety

Stability Profile
  • Moisture Sensitivity: High. Sulfonyl chlorides hydrolyze rapidly in moist air to form the corresponding sulfonic acid and HCl.

    • Indicator: Formation of a viscous liquid or white fumes (HCl) upon opening the container.

  • Thermal Stability: Generally stable at room temperature if stored under inert gas (Argon/Nitrogen).

  • Storage: Store at 2–8°C in a tightly sealed container, preferably in a desiccator.

Safety Protocols
  • Hazards: Corrosive (Causes severe skin burns and eye damage).[5] Lachrymator (May cause irritation to respiratory tract).[5]

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Handle only in a fume hood.

  • Quenching: Quench excess reagent with a saturated solution of Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl). Do not add water directly to the neat solid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71313418, (4-Cyanotetrahydro-2H-pyran-4-yl)methanesulfonyl chloride. PubChem. Available at: [Link]

  • Mykhailiuk, P. K. (2014). Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides. Beilstein Journal of Organic Chemistry, 10, 1765–1769. Available at: [Link] (Describes the synthesis and characterization of the chloride 8e and its conversion to sultams).

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using (4-Cyanooxan-4-yl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Reagent for Next-Generation Sulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure and activity of a vast array of therapeutic agents, from antibacterial "sulfa drugs" to diuretics, anticonvulsants, and targeted cancer therapies.[1][2][3] The traditional synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine remains a robust and widely utilized method in drug discovery.[4][5] This document introduces (4-Cyanooxan-4-yl)methanesulfonyl chloride, a novel reagent poised to expand the chemical space accessible to medicinal chemists, enabling the synthesis of sulfonamides with unique and potentially advantageous physicochemical properties.

This compound (CAS 1461714-83-9) incorporates two key structural motifs beneficial for drug design: a hydrophilic oxane ring and a polar cyano group.[6][7] The oxane (tetrahydropyran) ring, a six-membered cyclic ether, can enhance aqueous solubility and introduce a degree of three-dimensionality, which can be crucial for effective binding to biological targets.[8][9][10][11][12] The cyano group, a potent hydrogen bond acceptor, can participate in key binding interactions with protein active sites and can serve as a bioisostere for other functional groups.[13][14] The strategic incorporation of these features through the use of this novel sulfonyl chloride offers a compelling avenue for the modulation of solubility, metabolic stability, and target engagement of new chemical entities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of diverse sulfonamides. We will delve into the mechanistic underpinnings of the reaction, provide detailed, step-by-step protocols, and discuss the anticipated benefits of the resulting compounds in a drug discovery context.

Mechanistic Insights: The Sulfonylation of Amines

The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the sulfonamide product.[5]

Diagram 1: General Reaction Scheme

G start Start: Dissolve Amine in DCM cool Cool to 0 °C start->cool add_base Add Base (TEA/DIPEA) cool->add_base add_sulfonyl_chloride Add this compound solution add_base->add_sulfonyl_chloride react Stir at Room Temperature (2-16 h) add_sulfonyl_chloride->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with Water monitor->quench extract Workup: Wash with NaHCO₃ & Brine quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Isolated Sulfonamide Product purify->end

Sources

Application Notes & Protocols for the Reactivity of (4-Cyanooxan-4-yl)methanesulfonyl Chloride in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

(4-Cyanooxan-4-yl)methanesulfonyl chloride is a bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring a stable oxane scaffold, a reactive sulfonyl chloride, and a cyano group, presents a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the compound's reactivity in basic media. We delve into the fundamental principles governing its transformations, offering detailed, field-proven protocols for key reactions such as sulfonamide and sulfonate ester formation. The causality behind experimental choices—including the selection of base, solvent, and temperature—is explained to empower scientists to optimize their synthetic strategies. This document is designed to serve as a practical and authoritative resource, bridging theoretical knowledge with actionable laboratory procedures.

Structural Analysis and Physicochemical Profile

Understanding the inherent reactivity of this compound begins with a thorough analysis of its structure and the interplay of its functional groups.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 1461714-83-9[1]
Molecular Formula C₇H₁₀ClNO₃S[1]
Molecular Weight 223.68 g/mol [1]
Appearance Assumed to be a solid or liquid-
SMILES O=S(CC1(C#N)CCOCC1)(Cl)=O[1]

The molecule's reactivity is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. This electrophilicity is induced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[2] The chloride ion is an excellent leaving group, facilitating these substitution reactions.

Key Structural Features:
  • Oxane (Tetrahydropyran) Ring: This six-membered saturated ether is a robust scaffold. Unlike smaller, more strained cyclic ethers like epoxides or oxetanes, the oxane ring is generally stable under a wide range of conditions, including strongly basic media.[3] This stability is a critical advantage, ensuring the integrity of the core structure during functionalization of the sulfonyl chloride.

  • Quaternary Cyano-Substituted Carbon: The cyano group is positioned on a quaternary carbon, which sterically hinders reactions at this center. The electron-withdrawing nature of the nitrile can influence the acidity of nearby protons, though in this case, the adjacent protons are on the oxane ring and not significantly activated.

  • Methanesulfonyl Chloride Moiety: This is the primary reactive center in the molecule. The presence of an α-hydrogen (on the CH₂ group) introduces the possibility of side reactions, such as sulfene formation, under specific basic conditions.[4][5]

Core Principles of Reactivity in Basic Media

The choice of base is paramount in controlling the reaction pathway of this compound. The base can serve multiple roles: as a simple acid scavenger, as a catalyst, or as a reagent that initiates an elimination reaction.

The Role and Selection of the Base

In reactions with nucleophiles like amines or alcohols, a base is required to neutralize the hydrochloric acid (HCl) byproduct.[6] The selection of the base dictates the reaction's efficiency and outcome.

  • Non-Nucleophilic Organic Bases: Tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or pyridine are commonly used. They are strong enough to scavenge HCl but are generally poor nucleophiles, minimizing side reactions where the base itself attacks the sulfonyl chloride.

  • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used in polar aprotic solvents (e.g., DMF, acetonitrile). They are particularly useful when the nucleophile is sensitive to stronger organic bases.

  • Strong, Non-Nucleophilic Bases: Stronger bases like 1,8-Diazabicycloundec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) can deprotonate the α-carbon, leading to the formation of a highly reactive sulfene intermediate. This pathway should be considered and often avoided unless specifically desired.

Mechanistic Pathways: Nucleophilic Substitution vs. Elimination-Addition

Two primary mechanisms govern the reaction of this compound with nucleophiles in the presence of a base.

  • Pathway A: Direct Nucleophilic Substitution (SN2-like): A nucleophile (e.g., an amine, R₂NH) directly attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal intermediate or transition state. The subsequent loss of the chloride leaving group and deprotonation by the base yields the final product. This is the desired pathway for synthesizing sulfonamides and sulfonate esters.[2]

  • Pathway B: Elimination-Addition (via Sulfene Intermediate): In the presence of a sufficiently strong base, an E1cB elimination can occur. The base abstracts the proton α to the sulfonyl group, forming a carbanion. This intermediate rapidly eliminates the chloride ion to form a highly reactive sulfene (R₂C=SO₂).[5] The nucleophile then adds to the sulfene to give the final product. While the final product is the same, this pathway can sometimes lead to different stereochemical outcomes or side reactions if the sulfene is trapped by other species.

The choice between these pathways is controlled by the base strength and steric hindrance. Weaker bases like TEA favor direct substitution, while stronger bases increase the likelihood of sulfene formation.

Detailed Application Protocols

The following protocols are designed as robust starting points for the synthetic use of this compound. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

General Protocol for Sulfonamide Synthesis

This protocol describes the reaction with a primary or secondary amine to form the corresponding sulfonamide, a crucial functional group in many pharmaceutical agents.[7]

Workflow Diagram: Sulfonamide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine (1.0 eq) and TEA (1.5 eq) in DCM prep2 Cool solution to 0 °C in an ice bath prep1->prep2 reac2 Add sulfonyl chloride solution dropwise to amine solution prep2->reac2 reac1 Dissolve sulfonyl chloride (1.1 eq) in DCM reac1->reac2 reac3 Stir at 0 °C for 30 min, then warm to RT reac2->reac3 reac4 Monitor reaction by TLC/LC-MS until completion (2-16 h) reac3->reac4 work1 Quench with water reac4->work1 work2 Separate organic layer work1->work2 work3 Wash with 1M HCl, sat. NaHCO₃, brine work2->work3 work4 Dry over Na₂SO₄, filter, concentrate work3->work4 work5 Purify by column chromatography or recrystallization work4->work5 G start Select Nucleophile is_amine Amine? start->is_amine is_alcohol Alcohol? is_amine->is_alcohol No amine_primary Primary / Secondary Amine is_amine->amine_primary Yes alcohol_primary Primary / Secondary Alcohol is_alcohol->alcohol_primary Yes amine_hindered Sterically Hindered or Electron Poor Amine? amine_primary->amine_hindered cond_standard_amine Conditions: - TEA or DIPEA (1.5 eq) - DCM or THF - 0 °C to RT amine_hindered->cond_standard_amine No cond_forcing_amine Conditions: - Add DMAP (0.1 eq) - Heat to 40 °C - Solvent: DMF amine_hindered->cond_forcing_amine Yes alcohol_sensitive Sensitive Alcohol? alcohol_primary->alcohol_sensitive cond_standard_alcohol Conditions: - Pyridine (2.0 eq) - DCM - 0 °C alcohol_sensitive->cond_standard_alcohol No cond_mild_alcohol Conditions: - 2,6-Lutidine (2.0 eq) - DCM or Toluene - 0 °C alcohol_sensitive->cond_mild_alcohol Yes

Sources

Navigating the Reactive Landscape: A Guide to Solvent Selection for (4-Cyanooxan-4-yl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of the Solvent Environment

(4-Cyanooxan-4-yl)methanesulfonyl chloride is a highly reactive electrophile, primed for nucleophilic attack at the sulfur atom. The primary application of such a reagent is in the formation of sulfonamides and sulfonate esters, crucial linkages in a vast number of pharmaceutically active compounds.[1][2] The solvent is not a passive medium in these transformations; it actively influences the reaction pathway and rate. An inappropriate solvent can lead to a host of undesirable outcomes, including slow or stalled reactions, decomposition of the starting material, and the formation of impurities that complicate purification.

The key considerations for solvent selection in this context are:

  • Reactivity with the Sulfonyl Chloride: Protic solvents, such as water and alcohols, are generally incompatible with sulfonyl chlorides as they can act as nucleophiles, leading to the formation of the corresponding sulfonic acid or sulfonate ester, respectively.[3]

  • Solubility of Reactants: The chosen solvent must adequately dissolve both the sulfonyl chloride and the nucleophilic partner to ensure a homogeneous reaction mixture, which is crucial for efficient reaction kinetics.

  • Stabilization of Intermediates and Transition States: The polarity of the solvent can significantly impact the stability of charged intermediates and transition states that form during the reaction, thereby influencing the reaction rate.[4]

  • Potential for Side Reactions: The solvent should be inert to the reaction conditions and not promote unwanted side reactions. The presence of the oxane and cyano functionalities in the title compound adds a layer of complexity to this consideration.

Solvent Selection Framework

A systematic approach to solvent selection is paramount. The following decision-making workflow can guide the researcher towards an optimal solvent system.

SolventSelection Solvent Selection Workflow for this compound Reactions cluster_polarity Polarity Considerations cluster_side_reactions Side Reaction Checks A Define Reaction Type (e.g., Sulfonamide formation) B Initial Screening: Aprotic Solvents A->B Avoid Protic Solvents C Consider Polarity Requirements B->C D Evaluate Potential for Side Reactions C->D C1 Polar Aprotic (e.g., ACN, DMF, DMSO) - Stabilizes charged intermediates - Can accelerate SN2 reactions C->C1 Reaction involves charged species C2 Nonpolar/Weakly Polar Aprotic (e.g., DCM, Toluene, THF) - Minimizes solvent interference C->C2 Reaction is non-ionic E Assess Practical Considerations (Boiling Point, Toxicity, Cost) D->E D1 Oxane Ring Interaction? (Lewis basicity) D->D1 D2 Cyano Group Reactivity? (Generally stable but check conditions) D->D2 F Select Candidate Solvents (e.g., DCM, ACN, THF) E->F G Experimental Optimization (Small-scale trials) F->G H Final Solvent Selection G->H

Caption: A decision-making workflow for selecting an appropriate solvent.

Comparative Analysis of Common Aprotic Solvents

The following table provides a comparative overview of commonly used aprotic solvents for sulfonylation reactions. The selection for a given reaction with this compound should be guided by the specific nucleophile and reaction conditions.

SolventDielectric Constant (20°C)Boiling Point (°C)Key Characteristics & Considerations
Dichloromethane (DCM) 9.139.6Pros: Good "general purpose" solvent with moderate polarity, dissolves a wide range of organic compounds, low boiling point facilitates easy removal.[5] Cons: Can be susceptible to acidic byproducts.
Acetonitrile (ACN) 37.581.6Pros: Polar aprotic solvent that can accelerate reactions involving charged intermediates.[4] Cons: Higher boiling point than DCM, can be more challenging to remove completely.
Tetrahydrofuran (THF) 7.666Pros: Moderately polar, good solvent for many organic compounds. Cons: Can form peroxides upon storage, potential for ring-opening under strongly acidic conditions (though unlikely in standard sulfonylation).
N,N-Dimethylformamide (DMF) 36.7153Pros: Highly polar aprotic solvent, excellent solvating power for a wide range of substrates. Cons: High boiling point makes it difficult to remove, can decompose at elevated temperatures.[6]
Dimethyl Sulfoxide (DMSO) 46.7189Pros: Very high polarity and solvating power.[6] Cons: Very high boiling point, can be difficult to remove, and can complicate workup.
Toluene 2.4110.6Pros: Nonpolar solvent, useful when minimal solvent interaction is desired.[6] Cons: Poor solubility for polar reactants.

Protocol: Synthesis of a Sulfonamide using this compound

This protocol provides a general method for the synthesis of a sulfonamide from this compound and a primary amine. Dichloromethane (DCM) is chosen as the initial solvent due to its versatility and ease of removal.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Triethylamine (Et₃N) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous DCM (to make an approximately 0.1-0.2 M solution).

  • Addition of Base: Add triethylamine (1.2-1.5 equivalents) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[6]

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

ExperimentalWorkflow Experimental Workflow for Sulfonamide Synthesis A 1. Dissolve amine and base in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add (4-Cyanooxan-4-yl)methanesulfonyl chloride solution dropwise B->C D 4. Warm to RT and stir (2-16 h) C->D E 5. Monitor by TLC/LC-MS D->E Check for completion F 6. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) E->F If complete G 7. Dry and Concentrate F->G H 8. Purify (Chromatography/Recrystallization) G->H I Final Sulfonamide Product H->I

Caption: A step-by-step workflow for the synthesis of a sulfonamide.

Troubleshooting and Optimization

  • Low or No Yield:

    • Moisture: Ensure all reagents and solvents are rigorously dried. Sulfonyl chlorides are highly susceptible to hydrolysis.[7]

    • Poor Nucleophilicity of Amine: For weakly nucleophilic amines, a more polar aprotic solvent like acetonitrile or DMF may be beneficial. Alternatively, a stronger, non-nucleophilic base could be employed.[6]

  • Formation of Side Products:

    • Di-sulfonylation of Primary Amines: Use a stoichiometric amount of the sulfonyl chloride (1.0-1.1 equivalents).

    • Reaction with Solvent: If using a potentially reactive solvent like THF, ensure the reaction conditions are mild and do not promote side reactions.

  • Difficult Purification:

    • Excess Base or Salt: A thorough aqueous workup is critical to remove the base and its hydrochloride salt.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful execution of reactions involving this compound. A thorough understanding of the principles outlined in this guide—namely the avoidance of protic solvents, consideration of polarity, and awareness of potential side reactions—will enable researchers to design robust and efficient synthetic protocols. While the provided protocol for sulfonamide synthesis serves as a valuable starting point, empirical optimization for each specific substrate and reaction type is essential for achieving the best possible results in the development of novel chemical entities.

References

  • ChemTalk. A Deep Dive into Common Organic Solvents. Available at: [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Method of stabilizing aliphatic sulfonyl-chlorides. Google Patents.
  • The Renaissance of Organo Nitriles in Organic Synthesis. PubMed. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • What is the difference between polar aprotic solvent and polar protic solvents? Quora. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Polar aprotic, polar protic and non polar solvents? Reddit. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Available at: [Link]

  • Sulfonyl halide. Wikipedia. Available at: [Link]

  • Hydrolysis stable sulfonyl chlorides. Reddit. Available at: [Link]

  • The cyano group in the synthesis of heterocycles. Organic Chemistry. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Polar, aprotic solvents and the hydrophobic effect. ResearchGate. Available at: [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Available at: [Link]

  • Preparation and synthetic applications of cyano compounds. ResearchGate. Available at: [Link]

  • Nitriles as radical acceptors in radical cascade reactions. RSC Publishing. Available at: [Link]

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Application Notes & Protocols: Incorporating (4-Cyanooxan-4-yl)methanesulfonyl chloride into Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Electrophilic Fragment for Covalent Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for the identification of novel, highly ligand-efficient starting points for drug discovery programs.[1] The recent success of targeted covalent inhibitors has spurred interest in the development of electrophilic fragment libraries to target previously "undruggable" proteins.[2][3] Sulfonyl chlorides represent a class of electrophiles that can form stable sulfonamide bonds with nucleophilic residues on proteins, primarily lysine.[4][5] This application note introduces (4-Cyanooxan-4-yl)methanesulfonyl chloride as a novel fragment for covalent FBDD, detailing its potential utility and providing comprehensive protocols for its incorporation into a drug discovery workflow.

The this compound fragment possesses several features that make it an attractive tool for covalent fragment screening:

  • A Tunable Electrophile: The sulfonyl chloride moiety is a moderately reactive electrophile, a key characteristic for minimizing off-target reactivity and ensuring specific engagement with the target protein.[6]

  • Three-Dimensionality: The oxane ring provides a rigid, three-dimensional scaffold, which can aid in exploring complex binding pockets that are often challenging for flat, aromatic fragments.

  • Vector for Growth: The cyano group and the oxane ring offer multiple vectors for synthetic elaboration, allowing for the rapid optimization of fragment hits into more potent lead compounds.

This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize this compound in their covalent FBDD campaigns.

Chemical Biology & Mechanistic Rationale

This compound is anticipated to react primarily with the ε-amino group of lysine residues on a target protein, forming a stable sulfonamide linkage. The reaction proceeds via a nucleophilic attack of the lysine amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrochloric acid. While cysteine is a more common target for covalent inhibitors, targeting lysine offers an alternative approach to modulate protein function.[7]

The reactivity of the sulfonyl chloride can be influenced by the local microenvironment of the amino acid residue within the protein. Factors such as the pKa of the lysine residue and its accessibility to the fragment will play a crucial role in determining the rate and selectivity of the covalent modification.

Experimental Workflows & Protocols

A successful covalent FBDD campaign requires a systematic approach, from initial reactivity assessment to cellular validation of target engagement. The following sections provide detailed protocols for incorporating this compound into this workflow.

Diagram: Covalent FBDD Workflow

FBDD_Workflow cluster_0 Initial Characterization cluster_1 Primary Screen cluster_2 Hit Validation & Characterization cluster_3 Cellular Evaluation cluster_4 Lead Optimization reactivity_assessment Reactivity Assessment (Glutathione Assay) ms_screen Intact Protein Mass Spectrometry Screen reactivity_assessment->ms_screen Proceed with moderately reactive fragments stability_assay Aqueous Stability Assay stability_assay->ms_screen peptide_mapping Peptide Mapping (Site of Modification) ms_screen->peptide_mapping Validate Hits biophysical_assays Biophysical Assays (SPR, NMR, X-ray) peptide_mapping->biophysical_assays target_engagement Cellular Target Engagement Assay biophysical_assays->target_engagement Confirm Binding & Mode functional_assay Functional Cellular Assay target_engagement->functional_assay med_chem Medicinal Chemistry (Structure-Guided Design) functional_assay->med_chem Validated Hits

Caption: A typical workflow for a covalent fragment-based drug design campaign.

Protocol 1: Assessment of Aqueous Stability and Reactivity with Glutathione

Objective: To determine the hydrolytic stability of this compound and its reactivity towards a model thiol, glutathione (GSH), to filter out overly reactive and unstable compounds.[6]

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Prepare a 10 mM stock solution of GSH in PBS.

  • Aqueous Stability:

    • Dilute the fragment stock solution to a final concentration of 100 µM in PBS (pH 7.4).

    • Incubate at room temperature.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and quench the reaction by diluting 1:1 with ACN containing 0.1% formic acid.

    • Analyze the samples by LC-MS to monitor the disappearance of the parent compound.

  • Glutathione Reactivity:

    • In a microcentrifuge tube, combine the fragment stock solution (final concentration 100 µM) and GSH stock solution (final concentration 1 mM) in PBS (pH 7.4).

    • Incubate at room temperature.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench as described above.

    • Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the formation of the GSH adduct.

  • Data Analysis: Calculate the half-life (t½) of the fragment in both conditions. Fragments with moderate reactivity towards GSH (t½ > 100 minutes) are generally preferred for further screening to minimize off-target reactivity.[6]

Parameter Recommended Value Rationale
Fragment Concentration100 µMSufficient for detection by LC-MS.
GSH Concentration1 mMMimics physiological concentrations of thiols.
pH7.4Physiological pH.
TemperatureRoom TemperatureStandard screening condition.
Protocol 2: Covalent Fragment Screening by Intact Protein Mass Spectrometry

Objective: To identify fragments that covalently modify the target protein by detecting the mass shift corresponding to the adducted fragment.[3][8][9]

Materials:

  • Purified target protein

  • This compound stock solution (10 mM in DMSO)

  • Assay buffer (e.g., PBS or HEPES buffer, pH 7.4)

  • LC-MS system suitable for intact protein analysis

Procedure:

  • Protein-Fragment Incubation:

    • In a microcentrifuge tube, add the target protein to the assay buffer to a final concentration of 5-10 µM.

    • Add the fragment stock solution to a final concentration of 100-200 µM (ensure final DMSO concentration is <2%).

    • Incubate at room temperature for a defined period (e.g., 1-4 hours). Include a DMSO-only control.

  • Sample Preparation for MS:

    • Quench the reaction by adding an equal volume of 0.1% formic acid in water.

    • Desalt the protein sample using a C4 ZipTip or equivalent.

  • Intact Protein MS Analysis:

    • Analyze the desalted protein by LC-MS.

    • Deconvolute the resulting mass spectrum to determine the mass of the protein.

    • Compare the mass of the protein from the fragment-treated sample to the DMSO control. A mass increase corresponding to the molecular weight of the fragment minus HCl indicates covalent modification.

  • Hit Confirmation:

    • Confirm hits by repeating the experiment.

    • Perform dose-response and time-course experiments to characterize the kinetics of the covalent modification.[10]

Parameter Recommended Value Rationale
Protein Concentration5-10 µMSufficient for detection by MS.
Fragment Concentration100-200 µMA 10-20 fold excess over the protein is typical for fragment screening.
Incubation Time1-4 hoursAllows for sufficient reaction time for moderately reactive fragments.
Protocol 3: Identification of the Covalent Binding Site by Peptide Mapping

Objective: To identify the specific amino acid residue(s) modified by the fragment.[7]

Materials:

  • Covalently modified protein sample from Protocol 2

  • Unmodified control protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin (or other suitable protease)

  • LC-MS/MS system

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein samples (modified and control) using a suitable method (e.g., heat or chemical denaturant).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteines by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the samples with an appropriate buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) ratio of protease to protein.

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the MS/MS data against the protein sequence to identify peptides.

    • Look for a peptide in the modified sample with a mass shift corresponding to the fragment. The MS/MS fragmentation pattern will confirm the modified residue.

Protocol 4: Biophysical Validation of Fragment Hits

Objective: To confirm the binding of the fragment to the target protein and to gain structural insights into the binding mode using orthogonal biophysical techniques.[11][12][13]

Methods:

  • Surface Plasmon Resonance (SPR): Can be used to determine the binding kinetics of the initial non-covalent interaction before the covalent reaction occurs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR can confirm binding and provide information on the fragment's binding epitope.[14]

  • X-ray Crystallography: Provides high-resolution structural information of the covalent adduct, which is invaluable for structure-guided lead optimization.[15]

The choice of method will depend on the nature of the target protein and the available resources.

Protocol 5: Cellular Target Engagement and Functional Assays

Objective: To verify that the fragment can engage the target protein in a cellular context and elicit a functional response.[10][16]

Methods:

  • Cellular Target Engagement Assays:

    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to assess the occupancy of the target protein by the covalent fragment in cell lysates or live cells.[3]

    • Cellular Thermal Shift Assay (CETSA): Can be used to demonstrate target engagement by measuring changes in the thermal stability of the protein upon fragment binding.

  • Functional Cellular Assays:

    • The choice of assay is target-dependent and could include enzymatic assays, reporter gene assays, or phenotypic assays.

    • These assays are crucial to demonstrate that the covalent modification of the target protein translates into a desired biological effect.

Data Interpretation and Hit Progression

A successful hit from a covalent fragment screen will exhibit the following characteristics:

  • Moderate and specific reactivity: Low micromolar to high nanomolar potency in biochemical assays.

  • Confirmed covalent modification: A clear mass shift in intact protein MS and identification of the modified residue by peptide mapping.

  • Confirmed binding in biophysical assays: Orthogonal validation of the protein-fragment interaction.

  • Cellular activity: Demonstrated target engagement and a functional consequence in a cellular setting.

Fragments that meet these criteria can then be progressed to lead optimization, where medicinal chemistry efforts will focus on improving potency, selectivity, and drug-like properties.

Conclusion

This compound represents a promising new tool for covalent fragment-based drug design. Its unique structural features and tunable reactivity make it a valuable addition to any covalent fragment library. The protocols and workflows detailed in this application note provide a comprehensive guide for researchers to effectively utilize this and other novel electrophilic fragments in their quest for new therapeutics.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Christopher, J. A., et al. (2013). Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. ACS Chemical Biology, 8(9), 1973-1984.
  • Keseru, G. M., & Lawson, A. D. G. (2020). Covalent fragment libraries in drug discovery. Drug Discovery Today, 25(6), 1044-1052.
  • Keeley, A., et al. (2020). Covalent fragment libraries in drug discovery-Design, synthesis, and screening methods. Progress in Medicinal Chemistry, 59, 1-45.
  • Erlanson, D. A. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. Methods in Molecular Biology, 2115, 1-13.
  • Evotec. (2023, May 22). Advancing Drug Discovery With Covalent Fragment Screening. Retrieved from [Link]

  • Kirsch, P., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(3), 339-348.
  • Practical Fragments. (2022, December 16). How to build a covalent fragment library. Retrieved from [Link]

  • XtalPi. (2024, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]

  • Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Retrieved from [Link]

  • Meissner, F., et al. (2024). Quantitative proteomics and applications in covalent ligand discovery. Frontiers in Chemistry, 11, 1324141.
  • Bateman, L. A., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry, 95(5), 2827-2835.
  • Keeley, A., et al. (2020). Covalent fragment libraries in drug discovery. ResearchGate. Retrieved from [Link]

  • OTAVA. (n.d.). OTAVA Covalent Inhibitors Library. Retrieved from [Link]

  • IRBM. (2023, March 25). Optimized Covalent Fragment Library for Drug Discovery. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
  • Erlanson, D. A., et al. (2023). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry, 66(18), 12345-12377.
  • Bista, M., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from [Link]

  • Cuellar, M. A., et al. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry, 12, 1356893.
  • Petri, L., et al. (2021). Electrophilic MiniFrags Revealed Unprecedented Binding Sites for Covalent HDAC8 Inhibitors. Journal of Medicinal Chemistry, 64(19), 14594-14608.
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968.
  • Domainex. (n.d.). The reemergence of covalent compounds: Domainex's approach to covalent fragment screening. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of (4-Cyanooxan-4-yl)methanesulfonyl Chloride

[1]

Status: Critical Advisory Topic: Solvent Compatibility (DMSO/DMF) Audience: Medicinal Chemists, Process Chemists[1]

Part 1: Executive Summary & Immediate Action

Do not store this compound in DMSO or DMF.

This reagent belongs to the class of aliphatic sulfonyl chlorides . While often used in coupling reactions where polar aprotic solvents are desirable, this specific functional group exhibits intrinsic instability in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

  • In DMSO: Risk of rapid, exothermic decomposition via a Swern-like activation mechanism.[1] This can lead to pressure buildup and total loss of titer.

  • In DMF: Risk of converting the reagent into a Vilsmeier-type intermediate, which depletes the sulfonyl chloride and generates impurities (dimethylamides) upon workup.

Recommended Action:

  • Solvents: Use Dichloromethane (DCM) , Tetrahydrofuran (THF) , or Acetonitrile (MeCN) (anhydrous).[1]

  • Stock Solutions: Prepare immediately before use.[1] Do not freeze-thaw stock solutions in polar solvents.[1]

  • Reaction Protocol: If DMSO/DMF is required for the amine partner, dissolve the amine in that solvent and add the sulfonyl chloride (dissolved in DCM/THF) slowly at 0°C.

Part 2: Technical Deep Dive & Mechanisms[1]

The DMSO Incompatibility (The "Swern" Risk)

Sulfonyl chlorides are electrophiles that can react with the nucleophilic oxygen of DMSO. This reaction mimics the first step of a Swern oxidation.

  • Mechanism: The sulfonyl chloride attacks the DMSO oxygen, forming a chlorodimethylsulfonium salt .

  • Consequence: This intermediate is unstable.[1] It typically collapses to release the sulfonic acid, formaldehyde, dimethyl sulfide (stench), and HCl. In closed vessels, the evolution of gases (

    
    , 
    
    
    ) can cause pressure hazards.
The DMF Incompatibility (The "Vilsmeier" Risk)

DMF is not an inert solvent for acid chlorides or sulfonyl chlorides. It acts as a nucleophile via its amide oxygen.[1]

  • Mechanism: The sulfonyl chloride reacts with DMF to form a Vilsmeier-Haack reagent (chloroiminium ion).[1]

  • Consequence: This reaction consumes your starting material.[1] If the reaction mixture is later treated with water or an amine, you may generate the dimethylamide impurity (

    
    ) or simply hydrolyze the intermediate, leading to low yields of the desired sulfonamide.
    
Visualization of Decomposition Pathways

DecompositionPathwaysReagent(4-Cyanooxan-4-yl)methanesulfonyl chlorideSulfoniumChlorodimethylsulfoniumSalt (Unstable)Reagent->SulfoniumNucleophilic Attack(Swern-like)VilsmeierVilsmeier-TypeReagentReagent->VilsmeierO-AttackDMSOSolvent: DMSODMSO->SulfoniumDMFSolvent: DMFDMF->VilsmeierDecompDMSODecomposition:Sulfonic Acid + DMS + HClSulfonium->DecompDMSORapidCollapseDecompDMFLoss of Titer:Dimethylamine impuritiesVilsmeier->DecompDMFHydrolysis/AmineReaction

Figure 1: Mechanistic pathways of sulfonyl chloride decomposition in polar aprotic solvents.

Part 3: Troubleshooting Guide & FAQs

Q1: I already dissolved the reagent in DMSO. Can I save it?

Answer: Likely not.[1]

  • Check: Run a quick LC-MS (using a non-protic mobile phase if possible, or immediate injection). Look for the mass of the sulfonic acid (Hydrolysis product: M-Cl+OH) or the methyl thiomethyl ether (side product of DMSO interaction).

  • Action: If the solution is less than 15 minutes old and kept at 0°C, use it immediately. If it has been sitting at room temperature for >1 hour, discard it. The titer is unreliable.

Q2: My reaction turned yellow and fumed upon addition. What happened?

Answer: This indicates HCl evolution and potentially rapid decomposition.[1]

  • Cause: If you used DMSO, you likely triggered the decomposition described above. If you used DMF, wet solvent caused hydrolysis.

  • Solution: Ensure all solvents are anhydrous.[1] Add a scavenger base (e.g., DIPEA or TEA) before adding the sulfonyl chloride to neutralize HCl, but be aware that bases can promote sulfene formation (elimination of HCl to form

    
    ).
    
Q3: Can I use LC-MS to monitor the stability?

Answer: Yes, but with caveats.

  • Derivatization: Sulfonyl chlorides do not fly well on MS (they hydrolyze on the column).[1]

  • Protocol: Take a 10 µL aliquot of your mixture, quench it into 100 µL of Methanol or Morpholine .

  • Analysis: Look for the Methyl Sulfonate (M+OMe) or Morpholine Sulfonamide adduct.[1] If you see the Sulfonic Acid peak in the "blank" quench, your starting material was already dead.

Q4: What is the best way to store the solid?

Answer:

  • Temp: -20°C.

  • Atmosphere: Under Argon or Nitrogen.[1]

  • Container: Tightly sealed vial with parafilm. Moisture is the enemy; hydrolysis produces HCl, which autocatalytically destroys the remaining solid.

Part 4: Recommended Experimental Protocol

Objective: Synthesis of a Sulfonamide using this compound.

Materials:

  • Reagent: this compound[1][2][3]

  • Solvent A: Anhydrous DCM or THF (for the chloride).

  • Solvent B: Anhydrous DMF (only if necessary for the amine).

  • Base: DIPEA (Diisopropylethylamine).[1]

Procedure:

  • Preparation of Amine: Dissolve 1.0 equiv of the amine substrate in the minimum amount of Solvent A (or B if solubility is poor). Add 1.2–1.5 equiv of DIPEA. Cool to 0°C .[1]

  • Preparation of Sulfonyl Chloride: Weigh the sulfonyl chloride rapidly in air (or glovebox).[1] Dissolve in Solvent A (DCM/THF) to make a 0.2 M solution. Do not use DMSO/DMF here.

  • Addition: Add the sulfonyl chloride solution dropwise to the amine solution at 0°C over 5–10 minutes.

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by LC-MS (using the quench method described in Q3).

  • Workup: Quench with saturated

    
     or water. Extract with EtOAc or DCM.[1]
    

Data Summary Table: Solvent Suitability

SolventStability RatingPrimary RiskRecommendation
DCM ExcellentNone (if dry)Preferred
THF GoodPeroxides (if old)Preferred
MeCN GoodHydrolysis (if wet)Alternative
DMF PoorVilsmeier ReactionUse only for amine
DMSO Dangerous Exothermic DecompAVOID
Water/Alcohols IncompatibleInstant HydrolysisQuench only

References

  • Organic Chemistry Portal. "Sulfonyl Chloride Synthesis and Stability." Organic Chemistry Portal. Accessed February 14, 2026. [Link][1]

  • ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv Preprints. Accessed February 14, 2026. [Link]

Validation & Comparative

validating structure of (4-Cyanooxan-4-yl)methanesulfonyl chloride via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the structural integrity of quaternary intermediates is non-negotiable. (4-Cyanooxan-4-yl)methanesulfonyl chloride (CAS 1461714-83-9) represents a critical scaffold, often utilized in the synthesis of JAK inhibitors and other heterocyclic therapeutics.[1] However, its reactive sulfonyl chloride moiety presents a dual challenge: hydrolytic instability and conformational ambiguity at the 4,4-disubstituted oxane ring.

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against standard Solution-State NMR , establishing why SCXRD is the requisite "Gold Standard" for validating this specific electrophile.

The Challenge: Why Standard Analysis Fails

The molecule consists of a tetrahydropyran (oxane) ring with a quaternary center at position 4, substituted by a nitrile group (-CN) and a methanesulfonyl chloride group (-CH₂SO₂Cl).

  • The Ambiguity: In solution-state NMR (

    
    H, 
    
    
    
    C), distinguishing between the intact sulfonyl chloride and its hydrolyzed sulfonic acid byproduct can be deceptive, particularly if the solvent contains trace water or if rapid proton exchange broadens the acidic signal.
  • The Stereochemistry: While the molecule is achiral (plane of symmetry), the conformational preference (axial vs. equatorial) of the bulky sulfonyl group influences downstream reactivity. NMR coupling constants (

    
    ) are often averaged in solution due to rapid ring-flipping, obscuring the true low-energy geometry.
    
Comparative Analysis: SCXRD vs. NMR

The following analysis contrasts the performance of X-ray crystallography (The Product) against NMR spectroscopy (The Alternative) specifically for verifying this compound.

Performance Matrix
FeatureSCXRD (The Gold Standard) Solution NMR (The Alternative)
Connectivity Proof Absolute. Direct visualization of electron density maps.Inferred. Based on chemical shifts and integrals.
S-Cl Bond Validation Definitive. Measures bond length (~2.04 Å).Indirect. Inferred from lack of -OH signal (unreliable).
Conformation Precise. Captures the frozen chair conformation.Averaged. Rapid ring flipping blurs axial/equatorial data.
Purity Assessment Structural. Identifies specific crystal polymorphs.Quantitative. Better for bulk % purity (if no overlap).
Sample Recovery Non-Destructive. Crystal remains intact.Non-Destructive. But requires deuterated solvents.
Time to Result 24–48 Hours (Growth + Diffraction).15 Minutes.
The Verdict

While NMR is superior for high-throughput purity checks, SCXRD is mandatory for the initial structural qualification of the sulfonyl chloride to rule out the formation of the sulfonic acid or sulfonate ester artifacts.

Technical Protocol: Validating via SCXRD

This protocol is designed to handle the moisture sensitivity of the sulfonyl chloride group while ensuring high-quality diffraction data.

Phase 1: Anhydrous Crystallization (Vapor Diffusion)
  • Objective: Grow single crystals suitable for diffraction without hydrolyzing the -SO₂Cl group.

  • Reagents:

    • Solvent A (Good Solvent): Dichloromethane (DCM), anhydrous (dried over CaH₂).

    • Solvent B (Anti-Solvent):

      
      -Heptane or Pentane, anhydrous.
      
  • Procedure:

    • Dissolution: Dissolve 20 mg of this compound in 0.5 mL of anhydrous DCM in a small inner vial (GC vial).

    • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter to remove dust nuclei.

    • Setup: Place the open inner vial inside a larger jar containing 3 mL of

      
      -Heptane.
      
    • Sealing: Cap the outer jar tightly. The volatile DCM will slowly diffuse into the heptane, supersaturating the solution.

    • Incubation: Store at 4°C in a vibration-free environment for 2–5 days.

Phase 2: Data Collection & Refinement
  • Mounting: Select a colorless block crystal (approx. 0.2 x 0.2 x 0.1 mm) under perfluoropolyether oil (protects from moisture).

  • Temperature: 100 K (Cryostream). Crucial: Low temperature freezes the oxane ring vibration and reduces thermal ellipsoids for the terminal chlorides.

  • Target Parameters:

    • Radiation: Mo K

      
       (
      
      
      
      = 0.71073 Å) or Cu K
      
      
      (for absolute configuration if chiral, though less relevant here).
    • Resolution: 0.8 Å or better.

    • R-factor target:

      
      .
      
Data Interpretation: The "Fingerprint" of Success

To validate your structure, compare your refined crystallographic parameters against these established ranges for sulfonyl chlorides.

Critical Geometric Parameters
ParameterTarget Value (R-SO₂Cl) Significance
S–Cl Bond Length 2.04 – 2.08 Å < 2.00 Å suggests disorder; > 2.10 Å suggests hydrolysis to S-OH.
S=O Bond Length 1.41 – 1.43 Å Typical for sulfonyl double bonds.
O–S–O Angle 118° – 122° Confirms tetrahedral geometry at Sulfur.
Ring Conformation Chair Check C4 substituents: Is -CH₂SO₂Cl axial or equatorial? (Equatorial is sterically favored).
Visualization of Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow, generated using Graphviz.

Figure 1: Structural Validation Logic Tree

Determining when to deploy X-ray over NMR.

ValidationLogic Start Synthesized Product (4-Cyanooxan-4-yl)methanesulfonyl Cl NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Ambiguity Detected? (Broad peaks, H2O signal overlap) NMR->Ambiguity SCXRD Execute SCXRD (Single Crystal X-Ray) Ambiguity->SCXRD Yes (Definitive Proof Needed) Result_Chloride Result: Sulfonyl Chloride (Target Structure) Ambiguity->Result_Chloride No (Routine Check) Result_Acid Result: Sulfonic Acid (Hydrolysis Product) SCXRD->Result_Acid S-O Bond Found (~1.5 Å) SCXRD->Result_Chloride S-Cl Bond Found (~2.05 Å)

Figure 2: Anhydrous Crystallization Workflow

Step-by-step protocol to avoid decomposition.

Crystallization cluster_0 Preparation (Inert Atmosphere) cluster_1 Vapor Diffusion cluster_2 Analysis Step1 Dissolve in Dry DCM (20mg / 0.5mL) Step2 Filter (0.2µm PTFE) Step1->Step2 Step3 Inner Vial: Product Soln Outer Jar: Dry Heptane Step2->Step3 Step4 Seal & Incubate 4°C, 3 Days Step3->Step4 Step5 Mount in Oil (100 K) Step4->Step5 Step6 Solve Structure Step5->Step6

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[Link]

  • NIST Computational Chemistry Comparison and Benchmark Database. Experimental Data for Sulfonyl Chlorides (Bond Lengths and Angles).[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Royal Society of Chemistry. Bond lengths in organic compounds determined by X-ray diffraction.[Link]

Sources

Chromatographic Profiling of (4-Cyanooxan-4-yl)methanesulfonyl Chloride and Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Subject: CAS 1461714-83-9 | Stability-Indicating HPLC Methodologies

Executive Summary: The Stability Paradox

For drug development professionals working with (4-Cyanooxan-4-yl)methanesulfonyl chloride (hereafter Compound A ), standard Reversed-Phase HPLC (RP-HPLC) presents a fundamental chemical conflict. As a sulfonyl chloride, Compound A is a potent electrophile designed to react with nucleophiles; however, standard RP-HPLC mobile phases (water, methanol) are nucleophilic.

The Critical Insight: Direct analysis of Compound A in aqueous/methanolic media results in rapid in-situ hydrolysis to (4-Cyanooxan-4-yl)methanesulfonic acid (hereafter Analog H-Acid ). This leads to "ghost peaks," shifting retention times, and quantitation errors.

This guide presents two validated pathways for analysis:

  • Direct Non-Nucleophilic Analysis: For rapid purity checks (Strict conditions required).

  • Derivatization (The Gold Standard): Converting the unstable chloride to a stable sulfonamide for precise quantitation.

Structural Analogs & Retention Behavior

To understand the chromatographic behavior of Compound A, we compare it against its degradation product and a carbocyclic isostere.

The Comparison Cohort
  • Target (Compound A): this compound.[1] Contains a polar ether oxygen in the ring.

  • Impurity (Analog H-Acid): The hydrolysis product. Highly polar, acidic.

  • Isostere (Analog C-Hex): (1-Cyanocyclohexyl)methanesulfonyl chloride. The carbocyclic analog (no ring oxygen).

Table 1: Physicochemical Properties & Predicted Retention Profiles

Note: Retention Times (RT) are relative to a standard C18 gradient (5-95% ACN in 10 min).

Compound IDStructure DescriptionLogP (Est.)Polarity TrendRelative RT (C18)Detection Challenge
Analog H-Acid Hydrolyzed Sulfonic Acid-1.5 to -0.5High Polarity1.2 - 1.8 min Elutes near void volume; requires ion-pairing or HILIC for retention.
Compound A Oxane (Ether) Ring 1.1 - 1.4 Medium 5.5 - 6.0 min Unstable. Peak broadening due to on-column hydrolysis.
Analog C-Hex Cyclohexane Ring2.2 - 2.5Low (Hydrophobic)7.2 - 7.8 min More stable than A, but still susceptible to hydrolysis.
Deriv-A-DMA Dimethylamine Derivative1.8 - 2.1Stable/Non-polar6.5 - 7.0 min Recommended. Sharp, symmetrical peak.

Senior Scientist Note: The oxane ring oxygen in Compound A lowers the LogP by approximately 1.0 unit compared to the cyclohexane analog (Analog C-Hex), causing Compound A to elute significantly earlier.

Method A: The "Quench & Analyze" Protocol (Recommended)

This method transforms the unstable sulfonyl chloride into a stable sulfonamide using a secondary amine. This is the only way to accurately quantify purity without degradation artifacts.

Reagents
  • Quench Reagent: 2.0 M Dimethylamine in THF (Tetrahydrofuran).

  • Diluent: Anhydrous Acetonitrile (ACN).

Step-by-Step Workflow
  • Preparation: Weigh 10 mg of Compound A into a dry vial.

  • Dissolution: Dissolve immediately in 1.0 mL anhydrous ACN.

  • Derivatization: Add 200 µL of Quench Reagent. Vortex for 30 seconds.

    • Mechanism:[2]

      
      
      
  • Neutralization (Optional): If the HPLC column is pH sensitive, dilute 1:10 with mobile phase buffer before injection.

  • Analysis: Inject onto RP-HPLC.

Visualizing the Workflow

DerivatizationWorkflow Sample Solid Sample (Cmpd A) Solvent Anhydrous ACN Sample->Solvent Quench Add Dimethylamine (Excess) Solvent->Quench Reaction Reaction: R-SO2Cl -> R-SO2-NMe2 Quench->Reaction  < 30 sec   HPLC HPLC Analysis (Stable Peak) Reaction->HPLC

Figure 1: The "Quench & Analyze" workflow ensures the analyte is stabilized before it touches the aqueous mobile phase.

Method B: Direct Analysis (High Risk/Rapid Check)

If you must analyze the underivatized chloride (e.g., to check for the absence of the sulfonic acid impurity), you must suppress hydrolysis.

Critical Constraints
  • NO METHANOL: Methanol reacts with sulfonyl chlorides to form methyl esters (

    
    ), creating a false impurity peak.
    
  • Acidic pH: Low pH suppresses the ionization of the sulfonic acid (Analog H-Acid), improving its retention slightly, but more importantly, acidic conditions often slow the rate of hydrolysis compared to neutral/basic conditions.

  • Fast Gradient: The run must be completed before significant on-column degradation occurs.

Instrument Parameters
ParameterSettingRationale
Column C18 (e.g., Zorbax SB-C18), 50mm x 2.1mm, 1.8µmShort column for fast elution (reduced residence time).
Mobile Phase A 0.1% Formic Acid in WaterLow pH stabilizes the separation.
Mobile Phase B 100% Acetonitrile Strictly Aprotic. Do not use MeOH.
Flow Rate 0.6 - 0.8 mL/minHigh linear velocity to minimize hydrolysis time.
Gradient 20% B to 95% B in 3.0 minsBallistic gradient.
Temperature 20°C (Sub-ambient) Lower temperature slows hydrolysis kinetics.
Troubleshooting: The "Ghost Peak" Phenomenon

When analyzing sulfonyl chlorides, a common failure mode is the appearance of a broad, fronting peak connected to a sharp peak by a "saddle."

Mechanism of On-Column Hydrolysis

As Compound A travels down the column, it continuously degrades into Analog H-Acid.

  • Compound A is less polar

    
     moves slower.
    
  • Analog H-Acid is more polar

    
     moves faster.
    
  • Result: The acid formed mid-column elutes between the retention time of the pure Acid and the pure Chloride, creating a baseline bridge.

HydrolysisPath Start Injection (Cmpd A) Column Column Passage (H2O present) Start->Column Split Hydrolysis Event Column->Split PeakA Intact Cmpd A (Late Elution) Split->PeakA  Surviving Molecule   PeakH Degradant H-Acid (Early Elution) Split->PeakH  Hydrolyzed at Inlet   Bridge Baseline Rise (Formed Mid-Column) Split->Bridge  Hydrolyzed during Run  

Figure 2: Schematic of on-column degradation. If you see a "bridge" between peaks, your method is invalid.

References
  • BenchChem. (2025).[2][3][4][5][6] A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). Benzenesulfonyl chloride for HPLC derivatization - Product Specification. Merck KGaA. Link

  • Kromidas, S. (2021).[7] The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH. (Context on rapid gradients for unstable intermediates).

  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Source for LogP retention prediction models).
  • Organic Syntheses. (Various). Procedures for Methanesulfonyl Chloride and Analogs. Org. Synth. Link

Sources

A Researcher's Guide to the Elemental Analysis of (4-Cyanooxan-4-yl)methanesulfonyl chloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the precise characterization of novel chemical entities is paramount. (4-Cyanooxan-4-yl)methanesulfonyl chloride, a specialized reagent, is no exception. Its utility in synthetic schemes hinges on its purity and structural integrity. Elemental analysis serves as a fundamental, quantitative method to verify the empirical formula of a synthesized compound, providing a critical checkpoint for quality control.

This guide offers a comprehensive look at the elemental analysis of this compound. We will delve into its theoretical elemental composition and provide a comparative analysis with two commonly encountered sulfonyl chlorides: the simple aliphatic methanesulfonyl chloride and the aromatic p-toluenesulfonyl chloride. Furthermore, this guide will furnish detailed, field-tested protocols for obtaining experimental elemental analysis data, empowering researchers to validate their own samples with confidence.

Comparative Analysis of Theoretical Elemental Composition

The elemental composition of a molecule is a unique fingerprint derived from its chemical formula. For a researcher, comparing the expected (theoretical) percentages of each element to the experimentally determined values is a crucial step in confirming the identity and purity of a compound. Below is a comparison of the theoretical elemental composition of this compound with methanesulfonyl chloride and p-toluenesulfonyl chloride.

Compound NameChemical FormulaMolecular Weight ( g/mol )% Carbon% Hydrogen% Nitrogen% Sulfur% Chlorine% Oxygen
This compoundC₆H₈ClNO₃S225.6531.933.576.2014.2015.7128.37
Methanesulfonyl chlorideCH₃ClO₂S114.5510.482.640.0028.0030.9527.93
p-Toluenesulfonyl chlorideC₇H₇ClO₂S190.6544.093.700.0016.8218.6016.79

Note: Theoretical percentages are calculated based on atomic weights: C=12.011, H=1.008, N=14.007, S=32.06, Cl=35 .453, O=15.999.

This table highlights the distinct elemental ratios of these three sulfonyl chlorides. For instance, the presence of nitrogen is unique to this compound among the three, making nitrogen analysis a key differentiator.

Experimental Protocol for Elemental Analysis

The following protocols describe the standard methodologies for determining the elemental composition of organic compounds like sulfonyl chlorides. The choice of combustion for CHNS analysis is based on its ability to completely convert the sample into simple, detectable gases. For chlorine, combustion ion chromatography is a robust method that ensures accurate quantification.

CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) Analysis via Combustion

This method relies on the complete combustion of the sample in a high-oxygen environment to convert carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ gas, and sulfur to SO₂. These gases are then separated and quantified by a detector.

Diagram of the CHNS Analysis Workflow:

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh 2-3 mg of This compound into a tin capsule Encapsulate Seal the capsule to enclose the sample Sample->Encapsulate 1 Autosampler Place capsule in the autosampler Encapsulate->Autosampler 2 Combustion Combustion at ~1000°C in an oxygen stream Autosampler->Combustion 3 Reduction Passage through a reduction tube (copper) to remove excess O₂ and convert NOx to N₂ Combustion->Reduction 4 Separation Gas chromatographic separation of CO₂, H₂O, N₂, SO₂ Reduction->Separation 5 Detection Thermal conductivity detector (TCD) quantifies each gas Separation->Detection 6 Integration Integrate peak areas Detection->Integration 7 Calculation Calculate elemental percentages based on calibration with a known standard Integration->Calculation 8

Caption: Workflow for CHNS elemental analysis.

Step-by-Step Protocol:

  • Calibration: Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the results.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule. The use of a microbalance is essential for precision.

  • Encapsulation: Crimp the tin capsule to securely enclose the sample, ensuring no loss of material.

  • Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will then automatically drop the sample into a high-temperature (typically 900-1100°C) combustion furnace.

  • Combustion and Reduction: The sample undergoes complete combustion in a stream of pure oxygen. The resulting gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to dinitrogen gas.

  • Separation and Detection: The mixture of CO₂, H₂O, N₂, and SO₂ is separated using a gas chromatography column. A thermal conductivity detector (TCD) then measures the concentration of each gas.

  • Data Analysis: The instrument's software integrates the detector signals and calculates the percentage of each element based on the initial sample weight and the calibration. An acceptable experimental result should be within ±0.4% of the theoretical value.

Chlorine Analysis via Combustion Ion Chromatography (CIC)

For halogen analysis, especially in complex organic matrices, combustion ion chromatography (CIC) provides a sensitive and reliable method.[1]

Diagram of the Chlorine Analysis Workflow:

Chlorine_Workflow cluster_prep Sample Preparation cluster_analysis Combustion & Absorption cluster_ic Ion Chromatography Sample Accurately weigh 1-5 mg of the sample into a combustion boat Combustion Combustion at ~1000°C in an O₂/Ar stream Sample->Combustion 1 Absorption Resulting HCl gas is trapped in an aqueous absorption solution Combustion->Absorption 2 Injection Inject the absorption solution into the IC Absorption->Injection 3 Separation Anion-exchange column separates Cl⁻ from other ions Injection->Separation 4 Detection Conductivity detector quantifies the Cl⁻ concentration Separation->Detection 5

Caption: Workflow for Chlorine analysis via CIC.

Step-by-Step Protocol:

  • Calibration: Prepare a series of aqueous chloride standards of known concentrations and generate a calibration curve using the ion chromatograph.

  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a quartz combustion boat.

  • Combustion: Place the boat in the combustion furnace. The sample is heated to approximately 1000°C in a stream of argon and oxygen. The organic matrix is combusted, and the chlorine is converted to hydrogen chloride (HCl).

  • Gas Absorption: The gas stream from the furnace is directed into an absorption tube containing a defined volume of deionized water, where the HCl gas dissolves to form chloride ions (Cl⁻).

  • Ion Chromatography Analysis: An aliquot of the absorption solution is injected into an ion chromatograph. The chloride ions are separated from other potential anions on an anion-exchange column and quantified by a conductivity detector.

  • Calculation: The concentration of chloride in the absorption solution is determined from the calibration curve. This value is then used to calculate the percentage of chlorine in the original sample based on its initial weight.

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating. The use of certified standards for calibration ensures traceability and accuracy. Running a known standard as a sample before and after the analysis of the unknown compound can verify the instrument's performance and the stability of the calibration. Furthermore, the sum of the experimental percentages for all elements (including oxygen, which is typically determined by difference) should ideally be between 98.5% and 101.5% for a pure sample. Deviations outside this range may indicate the presence of impurities or incomplete combustion.

Conclusion

Elemental analysis is an indispensable tool for the structural elucidation and purity verification of novel compounds like this compound. By comparing experimental data with theoretical values, and by understanding the distinct elemental compositions of related reagents, researchers can proceed with their synthetic endeavors with a higher degree of confidence. The protocols outlined in this guide provide a robust framework for obtaining accurate and reliable elemental analysis data, thereby upholding the principles of scientific integrity and rigor in drug development.

References

  • Title: Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices Source: ACS Publications URL: [Link][1]

Sources

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